N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(1H-indol-3-yl)hexan-2-yl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5OS/c1-2-3-9-22(18-21-19-29-25-13-8-7-12-24(21)25)31-27(34)26-20-30-28(35-26)33-16-14-32(15-17-33)23-10-5-4-6-11-23/h4-8,10-13,19-20,22,29H,2-3,9,14-18H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQATWVOANNJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives can inhibit the polymerization of tubulin, a protein that forms microtubules, which are essential for cell division and structure. This suggests that N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide may interact with its targets in a similar manner, leading to changes in cell function.
Biochemical Pathways
Given the potential inhibitory effect on tubulin polymerization, it can be inferred that this compound may affect the microtubule dynamics and related cellular processes, such as cell division and intracellular transport.
Result of Action
Based on the potential inhibitory effect on tubulin polymerization, it can be inferred that this compound may induce cell apoptosis, arrest cells in the G2/M phase, and inhibit cell division.
Biological Activity
N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide, a compound characterized by its unique structure and potential therapeutic applications, has garnered attention in recent pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H33N5OS
- CAS Number : 2241214-52-6
- Molar Mass : 487.66 g/mol
The structural components include an indole moiety, a thiazole ring, and a piperazine substituent, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds with similar structural features demonstrated IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively studied. A series of 4-(indol-3-yl)thiazole compounds exhibited varying degrees of antibacterial activity, with certain modifications enhancing efficacy against specific bacterial strains . The introduction of electron-donating groups on the thiazole ring was found to improve activity significantly.
Neuropharmacological Effects
The compound's structural similarities to known neuroactive agents suggest potential neuropharmacological applications. For example, related thiazole compounds have been evaluated for their anticonvulsant properties in animal models, showing promising results in terms of protective indices and effective doses .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups and their positions on the indole and thiazole rings can dramatically influence bioactivity. For instance, modifications that enhance hydrophobic interactions or introduce electron-withdrawing groups have been linked to increased potency against cancer cells .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating a series of indole-thiazole derivatives, this compound was tested against several cancer cell lines including HeLa and HT-29. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of related thiazole compounds demonstrated that specific modifications could enhance anticonvulsant activity. The compound was tested in a seizure model where it showed a protective effect at doses that did not produce significant toxicity, suggesting a favorable therapeutic window .
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its structural components, which include an indole moiety and a thiazole ring. These features contribute to its interaction with various biological targets.
Anticancer Activity
Research indicates that N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide may possess anticancer properties. The compound's ability to modulate pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics. For instance, similar compounds have shown significant growth inhibition in various cancer cell lines, suggesting that this compound may have comparable effects .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin and norepinephrine reuptake, implicating their use in treating mood disorders and anxiety . The modulation of neurotransmitter systems could position this compound as a candidate for further studies in psychiatric conditions.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds, providing insights into the potential applications of this compound:
Q & A
How can the synthesis of N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide be optimized for high purity and yield?
Basic : Key steps involve coupling the indole-pentyl moiety with the thiazole-carboxamide core under reflux in aprotic solvents (e.g., DMF or THF) with carbodiimide-based coupling agents. Intermediate purification via silica gel chromatography (100–200 mesh) is recommended to remove unreacted starting materials .
Advanced : Optimize catalytic systems for regioselective thiazole formation. For example, use Pd-mediated cross-coupling for introducing the 4-phenylpiperazine group, followed by preparative HPLC (C18 column, 0–5% MeOH/DCM gradient) to achieve >95% purity. Monitor reaction progress via LC-MS to minimize side-products .
What structural modifications to the piperazine or indole moieties impact target binding affinity, and how are these changes methodologically validated?
Basic : Replace the 4-phenylpiperazine group with methylpiperazine (as in minzasolmin, UCB0599) to assess steric and electronic effects. Synthesize analogs via reductive amination or Suzuki coupling, then test in vitro binding assays (e.g., radioligand displacement for neurological targets) .
Advanced : Use computational docking (AutoDock Vina) to predict binding poses of analogs to receptors like NK1 or 5-HT. Compare with experimental IC50 values from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, the phenyl group in 4-phenylpiperazine enhances hydrophobic interactions with receptor pockets, as seen in LY303241 analogs .
What methodologies are recommended for identifying the primary biological targets of this compound?
Basic : Perform broad-spectrum kinase or GPCR profiling using commercial panels (e.g., Eurofins Cerep). Prioritize targets showing >50% inhibition at 10 µM.
Advanced : Use PET tracer derivatives (e.g., [11C]-labeled analogs) to study brain biodistribution in preclinical models. For example, [11C-N-CH3]UCB2713 in rodents revealed high uptake in striatal regions, suggesting dopamine receptor cross-reactivity .
How should researchers resolve contradictory data between in vitro enzyme inhibition and cellular activity assays?
Basic : Verify assay conditions (e.g., pH, cofactors) and compound solubility. Pre-treat cells with cytochrome P450 inhibitors to rule out metabolic deactivation.
Advanced : Conduct cellular thermal shift assays (CETSA) to confirm target engagement in live cells. If in vitro LOX inhibition (IC50 = 2 µM) does not align with cellular anti-inflammatory activity, evaluate membrane permeability via PAMPA or Caco-2 models. Adjust logP by modifying the pentyl chain or adding polar groups .
What analytical techniques are critical for characterizing this compound and its metabolites?
Basic : Confirm structure via 1H/13C NMR (DMSO-d6, 400 MHz) and FT-IR (amide I band ~1650 cm⁻¹). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced : Use LC-MS/MS (Q-TOF) for metabolite identification in plasma or brain homogenates. For example, oxidative dealkylation of the piperazine ring is a major metabolic pathway, detectable via m/z shifts .
How can researchers design dose-response experiments to evaluate enzyme inhibition kinetics?
Basic : Use Michaelis-Menten kinetics with purified enzymes (e.g., BChE or α-glucosidase). Pre-incubate compound (0.1–100 µM) with substrate, measure initial reaction rates spectrophotometrically, and calculate Ki values .
Advanced : Perform time-dependent inhibition studies with jump-dilution assays to distinguish reversible vs. irreversible binding. For competitive inhibition, analyze Lineweaver-Burk plots to confirm substrate competition .
What strategies mitigate off-target effects in animal studies?
Advanced : Use CRISPR-generated receptor knockout models to isolate target-specific effects. For example, NK1 receptor knockout mice can clarify whether neuroinflammatory responses are mediated via this pathway . Pair with transcriptomics (RNA-seq) to identify compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
